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Voreloxin Clinical Data at a Glance

The table below summarizes the key efficacy and safety findings from the Phase 2 clinical trials of

voreloxin.
Trial Feature 48 mg/m? Cohort (Q3W) 60 mg/m? Cohort (Q4W)
Dosing Schedule Every 3 weeks [1] Every 4 weeks [1]
Number of Evaluable 65 patients [1] 32 patients (preliminary) [1]
Patients
Objective Response 10.8% (7/65: 2 Complete 9.4% (3/32: 1 Complete
Rate (ORR) Responses, 5 Partial Responses) Response, 2 Partial Responses)

[1] [1]

Disease Control Rate 46% (Stable Disease =90 days + Data not yet mature [1]
(DCR) ORR) [1]
Median Progression- 82 - 91 days (approx. 11.7 - 13 Not reported
Free Survival (PFS) weeks) [1] [2]

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s003531?utm_src=pdf-body
https://www.smolecule.com/products/s003531?utm_src=pdf-interest
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.biospace.com/sunesis-pharmaceuticals-inc-announces-updated-clinical-data-of-voreloxin-in-platinum-resistant-ovarian-cancer
https://www.fiercebiotech.com/biotech/sunesis-pharmaceuticals-presents-updated-clinical-data-from-ongoing-phase-2-trial-of
https://www.smolecule.com/products/s003531?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Trial Feature 48 mg/m? Cohort (Q3W) 60 mg/m2 Cohort (Q4W)
Common Grade 3/4 Reversible neutropenia; febrile Reversible neutropenia; febrile
Toxicity neutropenia incidence <10% [1] [2] neutropenia incidence <10% [1]

Experimental Protocols of Key Studies

The clinical data for voreloxin was generated through the following trial designs:

¢ Study Design: An open-label, multi-center Phase 2 clinical trial [1].

¢ Patient Population: Women with recurrent platinum-resistant epithelial ovarian cancer. Platinum
resistance was defined as disease progression within six months of completing a platinum-based
therapy [1] [2].

¢ Intervention: Voreloxin was administered intravenously as a single agent. The study evaluated

different dosing schedules, primarily 48 mg/mz2 every three weeks and 60 mg/m2 every four weeks [1].

Primary Endpoints: Efficacy was measured by Objective Response Rate (ORR) and Progression-

Free Survival (PFS) according to GOG-RECIST criteria. Safety was assessed by the incidence and

severity of adverse events [1] [2].

Voreloxin's Mechanism of Action

Voreloxin is a first-in-class anticancer agent with a unique mechanism. The following diagram illustrates

how it targets cancer cells.
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Voreloxin is a naphthyridine analog that exerts its anti-cancer effect through a dual mechanism within the

cell nucleus [3]:
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¢ DNA Intercalation: The drug molecule inserts itself between DNA base pairs [3].
o Topoisomerase Il Poisoning: It stabilizes the covalent complex between topoisomerase Il and DNA,
preventing the enzyme from re-ligating DNA strands [3].

This combination results in replication-dependent, site-selective DNA double-strand breaks. The cell
detects this severe damage and undergoes irreversible G2 cell cycle arrest, ultimately leading to apoptosis
(programmed cell death) [3] [2]. Its unique structure helps it evade common drug resistance pathways like P-

glycoprotein efflux, potentially allowing it to work in tumors resistant to other therapies [4].

Contemporary Context: A Modern Agent for
Comparison

For a contemporary reference, recent data on TUB-040, a novel Antibody-Drug Conjugate (ADC), was

presented at the ESMO 2025 congress. In a Phase 2/2a study for platinum-resistant ovarian cancer:

o Efficacy: It demonstrated an Objective Response Rate (ORR) of 59% and a Disease Control Rate
(DCR) of 96% in patients who had received a median of 4 prior lines of therapy [5].

o Safety: TUB-040 was generally well-tolerated, with manageable hematologic toxicities and no reports
of clinically relevant pneumonitis, ocular toxicity, or neuropathy [5].

This highlights the progress in the field since voreloxin's development.

Conclusion and Key Insights for Professionals

For researchers and drug development professionals, the data on voreloxin reveals several critical points:

¢ Clinical Activity: Voreloxin demonstrated modest single-agent activity in a heavily pre-treated,
platinum-resistant population, with a disease control rate of about 48% but a response rate around
10% [1].

e Therapeutic Window: The drug showed a manageable safety profile, primarily characterized by
reversible myelosuppression, which supported dose escalation in clinical trials [1] [6].

¢ Historical Context and Evolution: Voreloxin's development path illustrates the challenges in
oncology drug development. Its mechanism was novel, but the clinical efficacy in ovarian cancer was
limited compared to modern agents like TUB-040 [5]. This underscores how target selection (NaPi2b
for TUB-040) and drug technology (ADCs) have evolved to improve therapeutic indices.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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